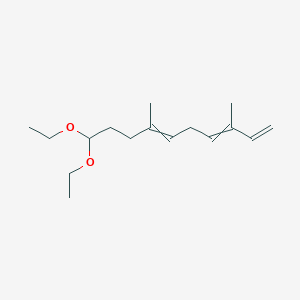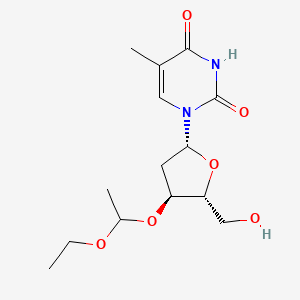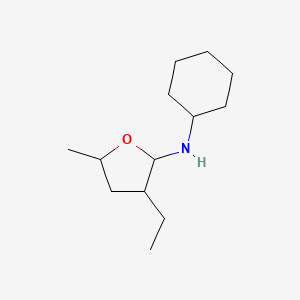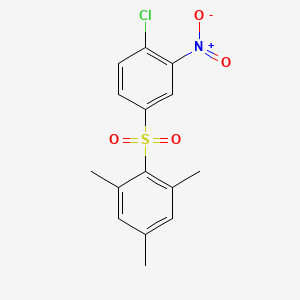![molecular formula C24H19NO2Sn B14620244 4-{[(Triphenylstannyl)oxy]carbonyl}pyridine CAS No. 59867-32-2](/img/structure/B14620244.png)
4-{[(Triphenylstannyl)oxy]carbonyl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(Triphenylstannyl)oxy]carbonyl}pyridine is an organotin compound that features a pyridine ring substituted with a triphenylstannyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Triphenylstannyl)oxy]carbonyl}pyridine typically involves the reaction of pyridine derivatives with triphenyltin reagents. One common method is the nucleophilic substitution reaction where a pyridine derivative reacts with triphenyltin chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance during the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(Triphenyltin)oxy]carbonyl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The triphenyltin group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or organometallic reagents can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin compounds.
Wissenschaftliche Forschungsanwendungen
4-{[(Triphenyltin)oxy]carbonyl}pyridine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including this one, are studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of organotin compounds in drug development.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-{[(Triphenyltin)oxy]carbonyl}pyridine involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with different ligands, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with enzymes and proteins, affecting their function and leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenyltin chloride: A commonly used organotin compound with similar reactivity.
Triphenyltin hydroxide: Another organotin compound with applications in organic synthesis.
4-{[(Trimethylstannyl)oxy]carbonyl}pyridine: A similar compound with a trimethylstannyl group instead of a triphenyltin group.
Uniqueness
4-{[(Triphenyltin)oxy]carbonyl}pyridine is unique due to its specific substitution pattern and the presence of the pyridine ring, which can influence its reactivity and potential applications. The triphenyltin group provides stability and specific reactivity that can be advantageous in various chemical and biological contexts.
Eigenschaften
CAS-Nummer |
59867-32-2 |
|---|---|
Molekularformel |
C24H19NO2Sn |
Molekulargewicht |
472.1 g/mol |
IUPAC-Name |
triphenylstannyl pyridine-4-carboxylate |
InChI |
InChI=1S/C6H5NO2.3C6H5.Sn/c8-6(9)5-1-3-7-4-2-5;3*1-2-4-6-5-3-1;/h1-4H,(H,8,9);3*1-5H;/q;;;;+1/p-1 |
InChI-Schlüssel |
QQRXSSLWQKZHLG-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14620163.png)
![4-[2-(Dimethylamino)ethyl]-4-methyl-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14620166.png)

![3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14620182.png)

![N,N'-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14620193.png)





![1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene](/img/structure/B14620218.png)

